molecular formula C10H13N B1217076 1-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 491-34-9

1-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1217076
CAS No.: 491-34-9
M. Wt: 147.22 g/mol
InChI Key: YVBSECQAHGIWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines It is characterized by a quinoline ring system that is partially saturated, with a methyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

1-Methyl-1,2,3,4-tetrahydroquinoline (1MeTIQ) is an endogenous monoamine . It primarily targets dopaminergic and glutamatergic structures in the brain . These structures play a crucial role in neurotransmission, which is vital for various brain functions.

Mode of Action

1MeTIQ interacts with its targets by antagonizing receptors and/or attenuating neurotransmitter release . It has been found to inhibit free radical generation, as well as indices of neurotoxicity, caspase-3 activity, and lactate dehydrogenase release induced by glutamate in mouse embryonic primary cell cultures . Moreover, 1MeTIQ prevents the glutamate-induced cell death and calcium influx .

Biochemical Pathways

1MeTIQ affects the biochemical pathways related to dopamine metabolism . It reduces free radicals formed during dopamine catabolism . This action is significant as free radicals can cause oxidative stress, leading to cell damage and death.

Pharmacokinetics

It is known to be enzymatically formed in the brain by the 1-metiq synthesizing enzyme (1-metiqse) . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The action of 1MeTIQ results in neuroprotection . It has been shown to protect against rotenone-induced mortality, oxidative stress, and dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone . Additionally, it prevents the release of excitatory amino acids from the rat frontal cortex induced by kainate .

Action Environment

The action of 1MeTIQ can be influenced by various environmental factors. For instance, it is known that tetrahydroisoquinolines, the family to which 1MeTIQ belongs, can be formed as condensation products of biogenic amines with aldehydes or α-keto acids . They can also be synthesized enzymatically . These compounds occur naturally in plants, a variety of food products, and in the brain of humans, primates, and rodents . Therefore, diet and other environmental factors could potentially influence the action, efficacy, and stability of 1MeTIQ.

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroquinoline plays a crucial role in biochemical reactions, particularly in the brain. It interacts with various enzymes, proteins, and other biomolecules. Notably, it inhibits the activity of monoamine oxidase enzymes, both MAO-A and MAO-B, which are involved in the catabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, contributing to its neuroprotective effects. Additionally, it interacts with dopamine receptors, reducing the formation of free radicals and oxidative stress .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, it has been shown to prevent glutamate-induced excitotoxicity, a process that leads to cell death . This compound also inhibits the release of excitatory amino acids, thereby protecting neurons from damage . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and receptors involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It binds to and inhibits monoamine oxidase enzymes, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of dopamine, norepinephrine, and serotonin, which are crucial for normal brain function. Additionally, this compound scavenges free radicals and reduces oxidative stress, further contributing to its neuroprotective effects . It also modulates the activity of glutamate receptors, preventing excitotoxicity and neuronal damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained neuroprotective effects . Long-term studies have shown that it continues to prevent oxidative stress and neuronal damage over extended periods . Additionally, its ability to inhibit monoamine oxidase enzymes remains consistent, ensuring prolonged increases in neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits monoamine oxidase enzymes and provides neuroprotection without causing adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as increased oxidative stress and neuronal damage . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized in the brain from 2-phenethylamine and pyruvate through the action of the enzyme this compound synthesizing enzyme . This compound also interacts with catechol-O-methyltransferase, an enzyme involved in the metabolism of catecholamines . By modulating these metabolic pathways, this compound influences the levels of various neurotransmitters and metabolites in the brain .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it interacts with transporters and binding proteins that facilitate its movement within cells . This compound accumulates in specific brain regions, particularly those associated with dopamine neurons, where it exerts its neuroprotective effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, including mitochondria and synaptosomes . Its presence in these compartments is crucial for its activity, as it interacts with enzymes and receptors involved in neurotransmitter metabolism and oxidative stress . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and tungstate ion.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Functionalized tetrahydroquinoline derivatives.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBSECQAHGIWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197679
Record name 1,2,3,4-Tetrahydro-1-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-34-9
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydro-1-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9SZX9PTX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,2,3,4-Tetrahydroquinoline (6.66 g, 50 mmol) was added to 40 ml of water, 40 ml of ethyl acetate, and 5.04 g (60 mmol) of sodium bicarbonate to which was added 5.68 ml (60 mmol) of dimethylsulfate dropwise. The reaction was stirred at room temperature for 21/2 hours, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate, then the organic layers were combined and evaporated to give 4.56 g (62% yield) of the title compound. NMR (CDCl3) δ 1.93 (quintet, 2, CH2), 2.74 (tr, 2, CH2), 2.81 (s, 3, NMe), 3.17 (tr, 2, CH2), 6.55 (m, 2, Ar), 6.97 (m, 2, Ar).
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.68 mL
Type
reactant
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

NaH (12 g, 60%, 300.00 mmol) was added in several batches, to a solution of 1,2,3,4-tetrahydroquinoline (26.6 g, 199.70 mmol) in tetrahydrofuran (150 mL) at 0-5° C. The resulting solution was maintained at 0-5° C. for 30 minutes, then iodomethane (50 g, 352.11 mmol) was added dropwise (at 0-5° C.). The resulting solution was stirred at room temperature overnight. The mixture was filtered, and the filtrate was purified by column chromatography using a 1:100 ethyl acetate/petroleum ether solvent system to give 19 g (61%) of 1-methyl-1,2,3,4-tetrahydroquinoline as a yellow liquid.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,2,3,4-tetrahydroquinoline (2.0 g, 0.0015 mol) and formaldehyde (12 ml of 38% aqueous, 0.015 mol) were combined in 60 ml CH3CN. NaBH3CN (2.85 g) and then, over a 10 minute period, glacial acetic acid (1.50 ml) were added and the mixture stirred 2 hours, at which time additional acetic acid (0.5 ml) was added. After stirring an additional 30 minutes, the reaction mixture was poured into 200 ml ether, washed 3×30 ml IN NaOH, dried (K2CO3) and stripped in vacuo to yield title product, 2.27 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a solution of tetrahydroquinoline (4.0 g, 30.0 mmol) in MeOH (60 mL) was added CH2O (37% aqueous solution, 2.7 mL, 36.3 mmol, 1.2 eq) and HOAc (1.73 mL, 30.0 mmol, 1.0 eq). The mixture was stirred at room temperature for 10 min then was cooled to 0° C. before NaBH3CN (1.98 g, 31.5 mmol, 1.05 eq) was added. After 1 h, the solvent was removed under reduced pressure. The reaction was quenched with saturated aqueous NaHCO3 then extracted with CH2Cl2 (5×30 mL). The combined organic layers were dried over Na2SO4 then concentrated to give a crude product which was used in the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.73 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
1-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
1-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
1-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-Methyl-1,2,3,4-tetrahydroquinoline
Customer
Q & A

Q1: What are the typical synthetic routes to obtain 1-Methyl-1,2,3,4-tetrahydroquinoline?

A1: One established method involves the ground state radical-mediated intramolecular C–H amination of N-2,4-dinitrophenoxy derivatives of arylpropylamines. This reaction utilizes Ru(bpy)3Cl2 as a catalyst under acidic conditions and an air atmosphere, yielding moderate to excellent yields (42–95%) of the desired this compound product. []

Q2: How does the structure of this compound influence its photochemical properties?

A2: this compound, similar to its structural analog 1,2,3,4-tetrahydroquinoline, can act as a hydrogen donor in photochemical reactions. The rate constant of hydrogen abstraction by excited triplet states of compounds like 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone from this compound is significantly high, particularly in acetonitrile. This interaction is influenced by the solvent polarity and the nature of the excited triplet state (nπ vs. ππ). []

Q3: Are there any reported applications of this compound derivatives in the development of catalytic antibodies?

A3: Yes, researchers have explored the use of 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline-3-methanol as a hapten. This compound can be linked to proteins, aiming to generate antibodies capable of catalyzing cationic cyclization reactions. []

Q4: How does the electronic absorption spectrum of this compound compare to other triarylmethane dyes?

A4: this compound, specifically the kairoline analogue of Michler’s ketone, exhibits unique spectral behavior in acidic solutions. Upon protonation, it forms charge-resonance systems, suggesting potential sp2 hybridization of the nitrogen atom. This characteristic distinguishes it from other basic di- and tri-phenylmethane dyes like Michler's hydrol blue, malachite green, and crystal violet. []

Q5: Has 6-Formyl-1-methyl-1,2,3,4-tetrahydroquinoline been a subject of chemical research?

A5: Yes, 6-Formyl-1-methyl-1,2,3,4-tetrahydroquinoline has been investigated in the context of its chemical reactivity. Several studies have explored its reactions and transformations, providing insights into its chemical behavior. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.